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Compound of Interest

Compound Name: 2-Aminoindan

Cat. No.: B1194107 Get Quote

Introduction: 2-Aminoindan, a rigid analog of amphetamine, serves as a crucial building block

in the synthesis of various pharmaceutical agents and is a subject of interest in medicinal

chemistry and drug development. Its rigid structure provides a valuable scaffold for designing

compounds with specific pharmacological activities. A thorough understanding of its

spectroscopic properties is fundamental for its identification, characterization, and quality

control in research and manufacturing. This guide provides an in-depth overview of the Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-
Aminoindan, complete with experimental protocols and a visual workflow for its analysis. The

data presented primarily corresponds to the hydrochloride salt of 2-Aminoindan, which is a

common and stable form of the compound.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 2-Aminoindan
hydrochloride.

Table 1: ¹H NMR Spectroscopic Data for 2-Aminoindan
Hydrochloride
Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons
Proposed
Assignment

8.62 Broad s 3H -NH₃⁺

7.26 m 2H Aromatic H

7.19 m 2H Aromatic H

3.96 m 1H H-2 (methine)

3.26 dd 2H H-1/H-3 (equatorial)

3.06 dd 2H H-1/H-3 (axial)

Data sourced from ChemicalBook.[1]

Table 2: ¹³C NMR Spectroscopic Data for 2-Aminoindan
Hydrochloride
Predicted chemical shifts based on structure and typical ranges.

Chemical Shift (δ) ppm Proposed Assignment

139-142 C-3a, C-7a (quaternary aromatic)

127-129 C-5, C-6 (aromatic CH)

124-126 C-4, C-7 (aromatic CH)

48-52 C-2 (methine)

38-42 C-1, C-3 (methylene)

Table 3: IR Spectroscopic Data for 2-Aminoindan
Hydrochloride
Characteristic absorption bands based on functional groups.
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Wavenumber
(cm⁻¹)

Intensity Vibrational Mode Functional Group

3000-2800 Strong, Broad N-H Stretch Ammonium (-NH₃⁺)

3100-3000 Medium C-H Stretch Aromatic

2960-2850 Medium C-H Stretch Aliphatic (CH₂, CH)

1600-1585 Medium-Weak C=C Stretch Aromatic Ring

1500-1400 Medium C=C Stretch Aromatic Ring

1630-1550 Medium N-H Bend Ammonium (-NH₃⁺)

860-680 Strong C-H Bend
Aromatic (out-of-

plane)

Table 4: Mass Spectrometry Data (Electron Ionization)
for 2-Aminoindan
Major fragments observed for the free base (Molecular Weight: 133.19 g/mol ).

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Proposed Fragment Ion

133 100 [M]⁺ (Molecular Ion)

132 31.1 [M-H]⁺

118 22.0 [M-NH₃]⁺

117 16.1 [M-NH₂-H]⁺

116 43.2 [M-NH₃-H]⁺

115 20.6 [M-NH₃-2H]⁺ or [C₉H₇]⁺

105 13.8 [C₈H₉]⁺

104 5.2 [C₈H₈]⁺

91 42.4 [C₇H₇]⁺ (Tropylium ion)
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Data sourced from ChemicalBook for 2-Aminoindan hydrochloride, where the molecular ion of

the free base is observed.[1] The fragmentation pattern suggests initial loss of the amino group

followed by rearrangements of the indan structure. The prominent peak at m/z 91 is

characteristic of a benzyllic fragmentation leading to the stable tropylium ion.

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below. These are

generalized protocols that are applicable to a solid, crystalline amine hydrochloride like 2-
aminoindan hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh approximately 5-10 mg of 2-aminoindan hydrochloride for ¹H NMR or

20-50 mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆, D₂O) in a standard 5 mm NMR tube.

Ensure the sample is fully dissolved; if necessary, gently vortex or warm the tube. If

particulates remain, filter the solution through a small plug of cotton or glass wool into a

clean NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and

symmetrical lock signal.

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

Data Acquisition (¹H NMR):
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Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

Use a standard single-pulse experiment.

Set the number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

Apply a relaxation delay (e.g., 1-2 seconds) between scans.

Data Acquisition (¹³C NMR):

Set the spectral width to cover the expected range for carbon signals (e.g., 0-200 ppm).

Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each

carbon.

A higher number of scans will be required compared to ¹H NMR due to the low natural

abundance of ¹³C.

A relaxation delay of 2-5 seconds is typically used.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum to obtain pure absorption peaks.

Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm

for ¹H and 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Perform baseline correction and integrate the peaks for ¹H NMR.

Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy

Sample Preparation:

No extensive sample preparation is required for ATR-FTIR. A small amount of the

crystalline 2-aminoindan hydrochloride powder is sufficient.
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Instrument Setup and Background Collection:

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g.,

isopropanol) and allowing it to dry completely.

Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted

from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O)

and the instrument itself.

Sample Analysis:

Place a small amount of the solid sample onto the center of the ATR crystal, ensuring

complete coverage of the crystal surface.

Apply pressure using the instrument's pressure clamp to ensure good contact between the

sample and the crystal. Consistent pressure is key for reproducible results.

Collect the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans

at a resolution of 4 cm⁻¹.

Data Processing:

The software will automatically ratio the sample spectrum against the background

spectrum to produce the final absorbance or transmittance spectrum.

Perform baseline correction if necessary.

Label the significant peaks with their corresponding wavenumbers.

Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction:

For a solid sample like 2-aminoindan hydrochloride, a direct insertion probe can be used.

A small amount of the sample is placed in a capillary tube at the end of the probe.

Alternatively, if coupled with a Gas Chromatograph (GC), the free base (2-aminoindan)

can be dissolved in a volatile organic solvent and injected into the GC. The hydrochloride
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salt is generally not suitable for direct GC analysis due to its low volatility. To analyze by

GC-MS, an initial liquid-liquid extraction from a basic aqueous solution would be required

to obtain the free amine.

Ionization:

The sample is vaporized by heating in the ion source.

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70

eV). This causes the ejection of an electron from the molecule, forming a positively

charged molecular ion (M⁺).

Fragmentation:

The excess energy imparted to the molecular ion causes it to fragment into smaller,

characteristic charged ions and neutral radicals.

Mass Analysis:

The positively charged ions (molecular ion and fragment ions) are accelerated into a mass

analyzer (e.g., a quadrupole).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection:

An electron multiplier detects the separated ions, generating a signal proportional to their

abundance.

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Experimental Workflow Visualization
The following diagram illustrates a general workflow for the comprehensive spectroscopic

analysis of a chemical compound such as 2-Aminoindan.
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Caption: General workflow for the spectroscopic characterization of 2-Aminoindan.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. 2-Aminoindan hydrochloride | C9H12ClN | CID 122764 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic Analysis of 2-Aminoindan: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1194107#spectroscopic-data-of-2-aminoindan-nmr-
ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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